Product packaging for (4-Propylphenyl)methanamine(Cat. No.:CAS No. 538342-98-2)

(4-Propylphenyl)methanamine

Cat. No.: B151714
CAS No.: 538342-98-2
M. Wt: 149.23 g/mol
InChI Key: XOADGIXTUMJDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Propylphenyl)methanamine (CAS 538342-98-2) is a benzylamine derivative with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol . This compound features a reactive primary amine group separated from a para-propyl-substituted aromatic ring by a methylene bridge, making it a valuable and versatile building block in organic synthesis . The compound must be stored at 2-8°C in an inert atmosphere . In medicinal chemistry, this compound serves as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs) that target neurological disorders, such as antidepressants and anxiolytics . Its structure allows it to interact with specific receptors in the brain, which is valuable for designing drugs with improved efficacy and selectivity . Furthermore, this compound has been utilized in the synthesis of aminoethyl-substituted piperidine derivatives investigated as potential σ1 receptor ligands . It also acts as a precursor for dibenzofuran-1,3-thiazole carboxamide derivatives, which have been evaluated for their anti-inflammatory potential . Beyond pharmaceutical applications, this amine is used in materials science. It is employed in the synthesis of Schiff base compounds, which have been studied for their effectiveness as corrosion inhibitors for mild steel, forming a protective hydrophobic film on the metal surface . Additionally, its versatility makes it a useful building block in the agrochemical industry for formulating pesticides and herbicides, as well as in the development of advanced polymers and coatings . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B151714 (4-Propylphenyl)methanamine CAS No. 538342-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-propylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOADGIXTUMJDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478914
Record name (4-Propylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538342-98-2
Record name (4-Propylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Fundamental Reaction Pathways of the Methanamine Moiety

The reactivity of (4-propylphenyl)methanamine is largely dictated by the chemical behavior of its primary amine group attached to a methylene (B1212753) bridge, which in turn is connected to a 4-propylphenyl ring.

Nucleophilic Characteristics of the Amine Group

The nitrogen atom in the amine group of this compound possesses a lone pair of electrons, rendering it a potent nucleophile. This nucleophilicity drives its participation in a variety of reactions.

Nucleophilic Addition: The amine readily undergoes nucleophilic addition to carbonyl compounds, such as aldehydes and ketones. This reaction proceeds through the attack of the amine's lone pair on the electrophilic carbonyl carbon, forming an unstable carbinolamine intermediate. scispace.comnih.gov This initial step is often the precursor to the formation of imines, commonly known as Schiff bases. scispace.comresearchgate.net Studies on benzylamines, structural analogs of this compound, reacting with benzylidene-1,3-indandiones have shown that these nucleophilic addition reactions are first-order with respect to both the amine and the carbonyl compound. nih.gov

Nucleophilic Substitution: this compound can act as a nucleophile in substitution reactions with various electrophiles. For instance, it can react with alkyl halides, where the amine displaces the halide to form secondary or tertiary amines. Similarly, it can react with acid chlorides and anhydrides to yield amides. libretexts.org The reaction of benzylamines with tetrasulfur tetranitride is another example of nucleophilic substitution, leading to the formation of benzylidenimine polysulfides, ammonia (B1221849), and N-benzylidene benzylamines. cdnsciencepub.comcdnsciencepub.com

α-Functionalization: Engineered enzymes, such as threonine aldolases, can facilitate the nucleophilic α-functionalization of benzylamines. acs.org This involves the formation of a nucleophilic enamine intermediate from the amine, which can then react with various electrophiles, enabling the stereoselective formation of new carbon-carbon bonds at the α-position. acs.org

Hydride-Mediated Reactions

Hydride reagents play a crucial role in both the synthesis and transformation of amines.

Reductive Amination: A primary method for synthesizing primary amines like this compound is the reductive amination of the corresponding aldehyde, 4-propylbenzaldehyde (B1360211). nih.govorganic-chemistry.org This reaction involves the initial formation of an imine or enamine intermediate from the aldehyde and ammonia, which is then reduced in situ by a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). nih.gov

Reduction of Nitriles and Amides: this compound can also be synthesized by the reduction of 4-propylbenzonitrile (B1626096) or 4-propylbenzamide (B53233) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Hydride Abstraction: Boranes can mediate the abstraction of a hydride ion from the α-carbon of amines, generating reactive iminium salts. bohrium.comrsc.org These iminium intermediates can then undergo various transformations, including nucleophilic addition, leading to the functionalization of the amine at the α-position. bohrium.comrsc.org This reactivity has been utilized in various catalytic processes. rsc.org

Mechanism-Based Studies of Derivatization Reactions

The derivatization of this compound through reactions like Schiff base formation and cyclization is fundamental to the synthesis of more complex molecules with diverse applications.

Schiff Base Formation Mechanisms

The formation of a Schiff base, or imine, from the reaction of this compound with an aldehyde or ketone is a reversible reaction that typically proceeds via a two-step mechanism under acid or base catalysis. scispace.comresearchgate.net

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. This leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine (also known as a hemiaminal). scispace.comresearchgate.net

Dehydration: The carbinolamine is an unstable intermediate that readily eliminates a molecule of water to form the stable imine. This dehydration step is the rate-determining step and is typically catalyzed by either an acid or a base. scispace.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a better leaving group (water). Subsequent elimination of water and a proton from the nitrogen atom yields the Schiff base.

The general mechanism is illustrated below:

Table 1: General Mechanism of Schiff Base Formation

StepDescription
1 The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
2 A zwitterionic intermediate is formed.
3 A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.
4 The hydroxyl group of the carbinolamine is protonated under acidic conditions.
5 A molecule of water is eliminated, forming a resonance-stabilized carbocation.
6 A proton is lost from the nitrogen atom to yield the final Schiff base product.

Heterocyclic Ring Construction via Cyclization Reactions

The this compound scaffold can be a key component in the synthesis of various heterocyclic compounds through cyclization reactions. These reactions often involve the formation of new rings by intramolecular reactions.

Synthesis of Benzimidazoles: Benzylamine (B48309) derivatives can react with 1,2-diaminobenzenes in the presence of an oxidizing agent to form benzimidazoles. nih.govacs.org The reaction likely proceeds through the initial oxidation of the benzylamine to the corresponding imine, which then undergoes condensation with the diamine, followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole (B57391) ring system. nih.gov

Synthesis of 1,3-Benzoxazines: Ruthenium-catalyzed cyclization of ortho-(alkynyloxy)benzylamines can lead to the formation of dihydro-1,3-benzoxazines. cdmf.org.br The proposed mechanism involves the formation of a ruthenium carbene intermediate, which then undergoes an intramolecular nucleophilic attack by the amine nitrogen onto the carbene, followed by a series of rearrangements to form the heterocyclic ring. cdmf.org.br

Synthesis of Cinnolines: A transition-metal-free intramolecular redox cyclization reaction of 2-nitrobenzyl alcohol and benzylamine can produce cinnoline (B1195905) derivatives. rsc.org The mechanism involves the in situ formation of 2-nitrosobenzaldehyde, which condenses with benzylamine to form an azo intermediate. This intermediate then isomerizes to a hydrazone, which undergoes intramolecular cyclization and aromatization to yield the cinnoline ring. rsc.org

Synthesis of Quinolines: Mercury(II)-mediated cyclization of tosylanilinoallyl acetals, which can be derived from benzylamine precursors, has been used to synthesize 1,4-dihydroquinolines. beilstein-journals.org

Table 2: Examples of Heterocyclic Ring Construction from Benzylamine Derivatives

HeterocycleReactantsKey Mechanistic Steps
Benzimidazole Benzylamine derivative, 1,2-diaminobenzene, oxidizing agentOxidation to imine, condensation, intramolecular cyclization, aromatization. nih.gov
1,3-Benzoxazine ortho-(Alkynyloxy)benzylamine, Ruthenium catalystFormation of Ru-carbene, intramolecular nucleophilic attack, rearrangement. cdmf.org.br
Cinnoline 2-Nitrobenzyl alcohol, BenzylamineIn situ formation of 2-nitrosobenzaldehyde, condensation, azo-hydrazone isomerization, intramolecular cyclization, aromatization. rsc.org

Mechanisms of Phosphonate (B1237965) Derivative Formation

The synthesis of phosphonate derivatives from this compound, particularly α-aminophosphonates, can be achieved through several mechanistic pathways, often involving a one-pot, three-component reaction known as the Kabachnik-Fields reaction or related transformations.

One common mechanism proceeds via the in-situ formation of an imine. In a typical three-component reaction, this compound can react with an aldehyde or ketone and a hydrophosphoryl compound like diethyl phosphite (B83602). mdpi.com A variation involves the reaction of this compound (acting as the amine component), another aldehyde (e.g., benzaldehyde), and diethyl phosphite. The initial step is the condensation of the primary amine with the aldehyde to form a Schiff base or imine intermediate. This is followed by the nucleophilic addition of the diethyl phosphite to the imine's electrophilic carbon atom, a process known as the aza-Pudovik reaction, to yield the α-aminophosphonate product. mdpi.com

Another proposed mechanism involves the reaction between a benzylamine, triethyl orthoformate, and diethyl phosphite. nih.gov In the case of benzylamine itself, this reaction can yield both N-benzyl aminomethylenebisphosphonic acid and N-benzyl aminobenzylphosphonic acid. nih.gov The formation of the latter is believed to occur through the addition of diethyl phosphite to an N-benzylidenebenzylamine intermediate (a Schiff base). This intermediate could be formed either by the catalytic oxidative dehydrogenation of the benzylamine or through a process similar to a transamination–transimination (TATI) reaction involving the in-situ formation of benzaldehyde (B42025). nih.gov When the reaction is carried out at a lower temperature (80 °C), the aminophosphonate is the sole product. nih.gov

A greener synthetic strategy involves the oxidative deamination of benzylamines to generate an aldehyde intermediate in situ. This aldehyde then directly couples with an aryl amine and a trialkylphosphite to form the desired α-aminophosphonate, avoiding the need to start with a pre-formed aldehyde. researchgate.net Catalysts can play a significant role; for instance, phenylphosphonic acid has been shown to be an effective reusable heterogeneous catalyst for the phospha-Mannich reaction of benzylamine, aldehydes/ketones, and dimethyl phosphite. mdpi.com

Table 1: Mechanistic Pathways for α-Aminophosphonate Formation from Benzylamines

Mechanistic Pathway Key Steps Reactants for this compound Catalyst/Conditions Ref.

| Kabachnik-Fields/ aza-Pudovik Reaction | 1. Imine formation (Schiff base) 2. Nucleophilic addition of phosphite to imine | this compound, Aldehyde/Ketone, Diethyl phosphite | Often catalyst-free or acid/base catalyzed | mdpi.com | | Three-Component Reaction with Orthoformate | 1. Formation of Schiff base intermediate (N-(4-propylbenzylidene)-(4-propylphenyl)methanamine) 2. Addition of phosphite | this compound, Triethyl orthoformate, Diethyl phosphite | Thermal (80-120°C) | nih.gov | | Oxidative Deamination Route | 1. Oxidative deamination of benzylamine to form 4-propylbenzaldehyde in situ 2. Condensation with another amine 3. Addition of phosphite | this compound (as aldehyde precursor), Aryl amine, Trialkylphosphite | Oxidizing agent | researchgate.net | | Catalyzed Phospha-Mannich Reaction | 1. Imine formation 2. Catalyzed addition of phosphite | this compound, Aldehyde/Ketone, Dimethyl phosphite | Phenylphosphonic acid | mdpi.com |

Catalytic Reaction Mechanisms

Role of Catalysts in Reductive Amination Pathways

Reductive amination is a cornerstone method for amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine, which is subsequently reduced. masterorganicchemistry.comnih.gov this compound can be synthesized via the reductive amination of 4-propylbenzaldehyde with ammonia, or it can serve as the amine component in reactions with other aldehydes and ketones to produce more complex secondary and tertiary amines. rsc.org Catalysts are critical in this process, facilitating the reduction of the C=N double bond of the imine intermediate. nih.govrsc.org

The general mechanism involves two main stages:

Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine (or Schiff base). This step is often acid-catalyzed.

Reduction: The imine is then reduced to an amine. This step typically requires a reducing agent and often a metal catalyst.

A wide array of transition metal catalysts, both homogeneous and heterogeneous, are effective for the reduction step. These include systems based on palladium, platinum, rhodium, ruthenium, iron, and cobalt. rsc.orgencyclopedia.pubd-nb.info For example, palladium supported on carbon (Pd/C) is a common and efficient catalyst. scite.ai Studies on the reductive amination of benzaldehyde have shown that the acidity of the carbon support can influence reaction rates, potentially by catalyzing the formation of the imine intermediate or by affecting the concentration of inhibiting species at the catalyst surface. scite.ai

The reaction pathway can be complex. In the reductive amination of benzaldehyde with ammonia, for instance, a key intermediate observed is dibenzylimine, which is subsequently hydrogenated to dibenzylamine. Benzylamine is then formed through the disproportionation of this dibenzylimine. scite.ai The choice of catalyst and reaction conditions is crucial for selectivity, preventing side reactions such as the reduction of the initial carbonyl compound to an alcohol or the over-alkylation of the amine product. rsc.orgfrontiersin.org

Advanced catalytic systems have also been developed. For instance, a diamino cuboidal molybdenum sulfide (B99878) cluster has been reported as a highly selective homogeneous catalyst for the reductive amination of aldehydes with nitro compounds (which are reduced to primary amines in situ) using molecular hydrogen. rsc.org Similarly, catalysts based on iron nanoparticles have been developed for the reductive amination of aldehydes and ketones with aqueous ammonia, offering a more sustainable approach with an earth-abundant metal. d-nb.info

Mechanistic Insights into C-H Functionalization

The direct functionalization of otherwise inert C-H bonds in molecules like this compound represents a powerful and atom-economical synthetic strategy. Mechanistic studies have focused on both the benzylic C(sp³)–H bonds of the propyl group and the methylene bridge, as well as the aromatic C(sp²)–H bonds.

In contrast, other catalytic systems can achieve direct C(sp³)–H amination. Ruthenium(porphyrin) complexes, for example, can catalyze the amination of benzylic C-H bonds using organic azides as the nitrogen source. unimi.it DFT studies suggest a mechanism involving the formation of a triplet mono-imido ruthenium intermediate. The diradical character of the imido nitrogen atom is responsible for the homolytic abstraction of a hydrogen atom from the benzylic position, followed by a 'rebound' step to form the new C-N bond. unimi.it

Metal-free approaches to benzylic C(sp³)–H functionalization have also been explored. These reactions can proceed through radical mechanisms, often initiated by inorganic oxidants like K₂S₂O₈, which generates a sulfate (B86663) radical anion to abstract a benzylic hydrogen. rsc.org Alternatively, anionic pathways are possible, as demonstrated in a ring-closure reaction where a quinone intermediate, formed from an initial anionic species, was identified through mechanistic and DFT studies as being key to the transformation. rsc.org

Functionalization of the aromatic C(sp²)–H bonds is also a known pathway for benzylamines. Rhodium(III) catalysis has been used for the cross-coupling of N-allylated benzylamines with other molecules, proceeding via C(sp²)–H activation of the aromatic ring. acs.org

Computational Approaches to Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable tools for elucidating the complex reaction mechanisms involving this compound and related structures. numberanalytics.com By modeling the potential energy surface of a reaction, researchers can identify the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. github.iotau.ac.il

Transition states are first-order saddle points on the potential energy surface and represent the energy maximum along the reaction coordinate. github.io Analyzing their structure and energy barrier (activation energy) is essential for understanding reaction rates, selectivity, and the viability of a proposed mechanism. numberanalytics.comschrodinger.com

DFT studies have been applied to several reactions relevant to benzylamines:

Reductive Amination: The mechanism of imine formation from benzaldehyde and an amine has been studied using DFT. researchgate.netcanterbury.ac.uk These calculations identified three distinct transition states: the first for the initial nucleophilic attack and proton transfer to form a hemiaminal intermediate, the second for a conformational rearrangement, and the third for the elimination of a water molecule to form the final Schiff base. canterbury.ac.uk

C-H Amination: In the ruthenium-catalyzed amination of benzylic C-H bonds, DFT calculations were used to map out the energy profile. unimi.it This analysis revealed the formation of a mono-imido complex and showed that this species can exist in different spin states (singlet and triplet), with the triplet state being responsible for the C-H bond activation via a homolytic pathway. unimi.it

These computational approaches not only validate experimentally observed outcomes but also provide predictive power, allowing for the rational design of new catalysts and reaction conditions. numberanalytics.com For instance, DFT studies on the substituent effects of silanes in deamination reactions indicated that introducing electron-withdrawing groups could lower the reaction energy barrier, suggesting a way to improve reaction efficiency. frontiersin.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are fundamental for identifying functional groups and providing a molecular "fingerprint."

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides detailed information about the functional groups present. For (4-Propylphenyl)methanamine, the key characteristic vibrations would be associated with the amine group, the propyl chain, and the para-substituted benzene (B151609) ring.

The primary amine (-CH₂NH₂) group would exhibit characteristic N-H stretching vibrations, typically appearing as two distinct peaks (for symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region. docbrown.info N-H bending vibrations are expected around 1580-1650 cm⁻¹. docbrown.info The aliphatic C-H bonds of the propyl group and the methylene (B1212753) bridge will show stretching vibrations just below 3000 cm⁻¹, while the aromatic C-H stretches appear just above 3000 cm⁻¹. The C-N stretching vibration is anticipated in the 1020-1220 cm⁻¹ range. docbrown.info The para-substitution pattern on the benzene ring typically gives rise to a strong out-of-plane C-H bending vibration in the 800-850 cm⁻¹ region.

Table 1: Predicted FTIR Vibrational Modes for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3500 - 3300
Amine (-NH₂)N-H Scissoring (Bend)1650 - 1580
Aromatic RingC-H Stretch3100 - 3000
Alkyl Chain (-CH₃, -CH₂)C-H Stretch2960 - 2850
Aromatic RingC=C Stretch1600 - 1450
Alkyl Chain (-CH₂, -CH₃)C-H Bend1470 - 1370
Aliphatic AmineC-N Stretch1220 - 1020
p-Substituted RingC-H Out-of-Plane Bend850 - 800

Note: These are predicted ranges based on characteristic functional group frequencies.

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light (usually from a laser). epo.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. The benzene ring's "breathing" mode, a symmetric expansion and contraction of the ring, typically gives a strong, sharp peak around 1000 cm⁻¹. Other aromatic C=C stretching vibrations would be prominent between 1580 and 1620 cm⁻¹.

Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) could significantly enhance the signal. SERS involves adsorbing the analyte onto a roughened metal surface (like silver or gold), which can increase the Raman scattering intensity by several orders of magnitude. This technique is highly valuable for detecting trace amounts of a substance. For this compound, SERS could be employed for sensitive detection and discrimination from other similar compounds, a method proven effective for various psychoactive substances. nih.gov

Table 2: Predicted Key Raman Shifts for this compound

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)
Aromatic RingC-H Stretch3100 - 3000
Alkyl Chain (-CH₃, -CH₂)C-H Stretch2960 - 2850
Aromatic RingC=C Stretch1620 - 1580
Aromatic RingRing Breathing (Trigonal)~1000
p-Substituted RingRing Deformation850 - 800

Note: These are predicted shifts based on characteristic group vibrations in similar molecules.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. aps.org It relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and rotated in a monochromatic X-ray beam. The resulting diffraction pattern—a collection of spots of varying intensity—is meticulously recorded. researchgate.net By analyzing the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the precise coordinates of each atom, bond lengths, bond angles, and torsional angles can be determined, providing an unambiguous depiction of the molecule's conformation in the solid state.

The initial analysis of the diffraction pattern allows for the determination of the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the crystal system (e.g., cubic, orthorhombic, monoclinic). Further analysis of the systematic absences in the diffraction data reveals the space group, which describes the symmetry elements present within the crystal lattice. For example, a study on a related imine compound, (E)-4-(((4-propylphenyl)imino)methyl)phenol, found it to crystallize in an orthorhombic system with the Pca21 space group. escholarship.org While this is a different molecule, it illustrates the type of specific crystallographic information that would be obtained for this compound.

Table 3: Parameters Determined by Single Crystal X-ray Diffraction

ParameterDescription
Crystal System The classification of the crystal based on its lattice symmetry (e.g., Monoclinic, Orthorhombic).
Space Group The specific symmetry group of the crystal (e.g., P2₁/c, Pnma).
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell.
Atomic Coordinates The precise (x, y, z) position of each atom in the unit cell.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.
Torsional Angles The dihedral angles that define the molecular conformation.

Emerging Spectroscopic Techniques

Beyond the conventional methods, several emerging spectroscopic techniques could offer deeper insights into the properties of this compound. Terahertz (THz) spectroscopy, which probes low-frequency molecular vibrations and intermolecular interactions, could be used to study polymorphism and crystal packing. Chiroptical methods like Vibrational Circular Dichroism (VCD) would be essential if a chiral version of the molecule were synthesized, allowing for the determination of its absolute configuration in solution. Furthermore, combining spectroscopic data with quantum chemical calculations, such as Density Functional Theory (DFT), represents a powerful approach to corroborate experimental findings and gain a more profound understanding of the molecule's electronic and structural properties.

UV-Visible and Fluorescence Spectroscopy

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are fundamental tools for investigating the electronic transitions within a molecule. For this compound, these techniques probe the transitions associated with the phenyl chromophore and the influence of the propyl and aminomethyl substituents.

UV-Vis spectroscopy measures the absorption of light energy, which excites electrons from a ground electronic state to a higher energy excited state. doi.org The primary chromophore in this compound is the benzene ring. Simple alkyl-substituted benzenes typically exhibit two main absorption bands: a strong primary band (π → π*) around 200-210 nm and a much weaker secondary band (the "B-band") showing vibrational fine structure around 260 nm. The presence of the aminomethyl group (-CH₂NH₂) can cause a slight shift in these absorption maxima.

Fluorescence spectroscopy involves the emission of a photon when an excited electron returns to the ground state. Compounds with aromatic rings, like this compound, often exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption band and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift.

While specific, detailed spectral data for this compound is not extensively documented in dedicated studies, the behavior of analogous benzylamine (B48309) derivatives provides a strong basis for its expected properties. For instance, studies on benzylamine-substituted fluorophores, such as BODIPY dyes, show that the benzylamino group significantly influences the absorption and emission maxima. researchgate.netnih.gov In these complex systems, the benzylamino group can shift emission wavelengths into the blue range of the visible spectrum. researchgate.netnih.gov For simpler N-substituted aldimines, the presence of a benzylideneamine structure can lead to blue or green fluorescence with high efficiency. semanticscholar.org The spectral properties are also known to be sensitive to the solvent environment, with solvent polarity and polarizability affecting the positions of the absorption and emission maxima. researchgate.net

Table 1: Representative Spectroscopic Data for Related Benzylamine and Aromatic Amine Derivatives This table presents data from related compounds to illustrate the typical spectroscopic ranges, as specific data for this compound is not available in the cited literature.

Compound/System Solvent Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Stokes Shift (cm⁻¹)
8-Benzylamino-BODIPY Dichloromethane 410 453 2470
8-Benzylamino-BODIPY Acetonitrile 406 468 3570
2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile Acetonitrile ~340-400 - -

Data compiled from studies on benzylamine derivatives and other aromatic amines. The exact values depend heavily on the specific molecular structure and solvent. researchgate.netresearchgate.netnih.govsemanticscholar.org

Electron Energy-Loss Spectroscopy (EELS) in Material Characterization Contexts

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique typically integrated into a transmission electron microscope (TEM). It provides nanoscale chemical and electronic structure information by analyzing the energy distribution of electrons that have passed through a material sample. tajhizkala.ir While not a conventional method for characterizing a bulk sample of a small organic molecule like this compound, EELS is exceptionally valuable for probing its presence and chemical state within a material matrix, such as a polymer composite, a functionalized nanoparticle system, or a self-assembled monolayer. acs.org

In a material characterization context, EELS can provide two primary types of information about an embedded organic compound:

Elemental Mapping: EELS can detect the core-loss edges of specific elements. For this compound, the key elements are carbon (C) and nitrogen (N). By scanning the electron probe across a sample and acquiring an EELS spectrum at each point, one can generate high-resolution maps of the elemental distribution. acs.org This would allow for the direct visualization of the amine's location within a larger structure, for example, confirming its attachment to a specific surface or its dispersion within a polymer.

Chemical State and Bonding Information: The fine structure of the core-loss edge, known as the Energy-Loss Near-Edge Structure (ELNES), provides detailed information about the local chemical environment of the atom. eels.info The Nitrogen K-edge ELNES is particularly sensitive to the oxidation state and bonding configuration of the nitrogen atom. eels.info This allows researchers to distinguish between different nitrogen functional groups (e.g., amine, imine, nitrile, or nitrate). In a hypothetical EELS analysis of a material containing this compound, the N K-edge spectrum would be expected to show features characteristic of a primary amine, confirming the integrity of the functional group after incorporation into the material. acs.orgeels.info

Table 2: Core-Loss Ionization Edges for EELS Analysis of this compound

Element Edge Ionization Energy (eV) Potential Information
Carbon K ~284 Backbone structure, elemental mapping

The precise energy and fine structure of the edge are sensitive to the chemical bonding environment. eels.info

Computational Chemistry and Molecular Modeling Studies

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on electronic structure theory, are fundamental to understanding the intrinsic properties of (4-Propylphenyl)methanamine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, electronic distribution, and energy.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. uit.no For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and compute its electronic properties.

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. semanticscholar.orgxisdxjxsu.asia For this compound, the geometry would be characterized by the planar phenyl ring substituted with a propyl group and a methanamine group at the para position. The flexibility of the propyl and aminomethyl groups would also be a key feature of its structure.

Table 1: Representative Calculated Geometric and Electronic Properties of this compound using DFT

PropertyPredicted Value
Optimized Bond Lengths (Å)
C-C (aromatic)~1.39 - 1.41
C-C (propyl)~1.53 - 1.54
C-N~1.47
**Optimized Bond Angles (°) **
C-C-C (aromatic)~120
C-C-N~112
Electronic Properties
HOMO Energy-8.5 to -9.0 eV
LUMO Energy0.5 to 1.0 eV
HOMO-LUMO Gap9.0 to 10.0 eV
Dipole Moment1.0 to 1.5 D

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic amines. Actual values may vary depending on the specific computational method and basis set used.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a powerful tool. liverpool.ac.uknmrdb.org By calculating the magnetic shielding tensors of the nuclei in the molecule, typically using DFT with the Gauge-Including Atomic Orbital (GIAO) method, one can obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure of synthesized compounds. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the benzylic protons, the propyl chain protons, and the amine protons. Similarly, the ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
Aromatic (ortho to CH₂NH₂)7.2 - 7.3
Aromatic (ortho to propyl)7.1 - 7.2
-CH₂-NH₂~3.8
-NH₂1.5 - 2.5 (broad)
-CH₂- (propyl, benzylic)~2.6
-CH₂- (propyl, middle)~1.6
-CH₃ (propyl)~0.9

Note: These are estimated values and can be influenced by solvent and other experimental conditions. The prediction is based on empirical models and computational software. pdx.edu

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, obtained from the second derivatives of the energy with respect to atomic displacements, correspond to the peaks observed in infrared (IR) and Raman spectra. kit.edusioc-journal.cn These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov For this compound, characteristic vibrational frequencies would include N-H stretching of the amine group, C-H stretching of the aromatic ring and the alkyl chain, and C-C stretching of the phenyl ring.

Elucidation of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in exploring the mechanisms of chemical reactions. ufl.edunih.gov By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. The calculation of the activation energy, which is the energy difference between the reactants and the transition state, provides insight into the reaction kinetics.

For instance, the synthesis of this compound could be studied computationally. A possible synthetic route is the reductive amination of 4-propylbenzaldehyde (B1360211). DFT calculations could be used to model the reaction steps, including the formation of the imine intermediate and its subsequent reduction to the amine. The calculated energy profile would reveal the rate-determining step and could be used to optimize reaction conditions.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. mun.camdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and identify the most stable and populated conformations. nih.gov

For this compound, the flexibility of the propyl group and the aminomethyl group allows for multiple conformations. MD simulations can reveal the preferred orientations of these groups and the energetic barriers between different conformations. This information is crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor.

Theoretical Studies of Structure-Reactivity Relationships

Theoretical studies of structure-reactivity relationships aim to correlate the structural and electronic properties of a molecule with its chemical or biological activity. Quantitative Structure-Activity Relationship (QSAR) models are often developed using computational descriptors. ijpsonline.comijpsonline.comnih.gov

For this compound and its derivatives, QSAR studies could be employed to predict their biological activities, for example, as enzyme inhibitors. mdpi.com Computational descriptors such as steric parameters (e.g., molecular volume and surface area) and electronic parameters (e.g., HOMO-LUMO energies, partial atomic charges, and dipole moment) can be calculated and correlated with experimental activity data. Such models can guide the design of new compounds with enhanced activity.

Computational Approaches to Adsorption Phenomena (e.g., on Metal Surfaces for Corrosion Inhibition)

Computational methods are extensively used to study the adsorption of molecules on surfaces, which is a key process in catalysis, sensing, and corrosion inhibition. aps.orgarxiv.orgd-nb.infoaps.orgnih.gov

This compound, with its amine group and aromatic ring, has the potential to act as a corrosion inhibitor for metals. mdpi.comresearchgate.netresearchgate.net The amine group can coordinate with the metal surface, and the aromatic ring can provide additional interaction through its π-electrons. DFT calculations can be used to model the adsorption of this compound on a metal surface, such as iron or copper. ijcsi.prosciopen.com These calculations can determine the preferred adsorption geometry, the adsorption energy, and the nature of the molecule-surface bond. A higher adsorption energy generally correlates with better corrosion inhibition efficiency. mdpi.com

Table 3: Key Computational Parameters in Adsorption Studies of Corrosion Inhibitors

ParameterSignificance in Corrosion Inhibition
Adsorption Energy (E_ads) A more negative value indicates stronger adsorption and potentially better inhibition.
HOMO Energy Higher HOMO energy suggests a greater tendency to donate electrons to the metal surface, enhancing adsorption.
LUMO Energy Lower LUMO energy indicates a greater ability to accept electrons from the metal surface.
Charge Transfer The amount of charge transferred between the inhibitor and the metal surface indicates the strength of the chemical bond formed.

In Silico Screening and Molecular Docking Studies (for derivatives in ligand-receptor interactions)

In the field of modern drug discovery and development, computational chemistry and molecular modeling have become indispensable tools. nih.gov These in silico methods allow researchers to simulate and predict the interactions between small molecules and biological macromolecules, thereby saving significant time and resources compared to traditional high-throughput screening. nih.gov For derivatives of this compound, these computational approaches, particularly in silico screening and molecular docking, are crucial for identifying promising new ligands and understanding their potential mechanisms of action at a molecular level.

In silico screening involves the use of computational methods to search large databases or virtual libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target, such as a protein receptor or enzyme. biointerfaceresearch.comgsconlinepress.com This process helps to narrow down a vast number of potential candidates to a smaller, more manageable set for further experimental testing. biointerfaceresearch.com Molecular docking is a key technique within this process, which predicts the preferred orientation and binding affinity of one molecule (the ligand) when it forms a complex with another (the receptor). gsconlinepress.comsamipubco.com The primary goal is to model the ligand-receptor interaction and estimate the strength of this association, often expressed as a docking score or binding energy. gsconlinepress.comjmbfs.org

The general workflow for such a study begins with the preparation of both the ligand and the receptor. The three-dimensional structure of the target protein is typically obtained from crystallographic data found in databases like the Protein Data Bank (PDB). biointerfaceresearch.comsamipubco.com This protein structure is then prepared for docking, which may involve adding hydrogen atoms, removing water molecules, and defining the specific binding site or pocket. biointerfaceresearch.com Concurrently, a virtual library of this compound derivatives would be generated. This involves systematically modifying the parent structure—for instance, by altering the length or position of the propyl group, or by adding various functional groups to the phenyl ring or the aminomethyl group. jmbfs.orgnih.gov Software such as ChemDraw is often used to create these 3D conformations. jmbfs.org

Once the receptor and ligand library are prepared, docking simulations are performed using specialized software like AutoDock, PyRx, or Maestro. biointerfaceresearch.comjmbfs.orgmdpi.com The software systematically places each ligand into the defined binding site of the receptor in various possible orientations and conformations. gsconlinepress.com It then calculates the binding energy for each pose, with more negative values typically indicating a more favorable and stable interaction. gsconlinepress.comjmbfs.org

The results of molecular docking studies provide detailed insights into the ligand-receptor interactions. For example, a study on 4-Chromanone derivatives identified specific hydrogen bonds between the ligand and amino acid residues SER53 and SER55 within the opioid receptor's active site. jmbfs.org Similarly, docking of 4-phthalimidobenzenesulfonamide derivatives with acetylcholinesterase revealed interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov These analyses pinpoint the key amino acid residues responsible for anchoring the ligand in the binding pocket through various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.combiomedgrid.com

By comparing the docking scores and binding modes across a series of this compound derivatives, researchers can establish a structure-activity relationship (SAR). This helps in understanding how different chemical modifications influence binding affinity and selectivity for the target. For instance, derivatives showing the most favorable binding energies and optimal interactions with key residues would be prioritized as lead candidates for chemical synthesis and subsequent in vitro and in vivo evaluation. jmbfs.orgnih.gov

The following data tables illustrate the type of results generated from molecular docking studies.

Table 1: Example Molecular Docking Results for this compound Derivatives Against a Hypothetical Receptor

Compound IDModification/SubstituentTarget ReceptorDocking Score (kcal/mol)Key Interacting ResiduesH-Bonds
PPM-01Unsubstituted (Parent)Receptor A-6.8TYR88, PHE250, TRP3101
PPM-023-hydroxyl on phenyl ringReceptor A-7.5TYR88, SER150, PHE250, TRP3103
PPM-034-fluoro on phenyl ringReceptor A-7.1TYR88, PHE250, TRP310, LEU3141
PPM-04N-methyl on amineReceptor A-6.9TYR88, ASP148, PHE2502
PPM-052-propyl on phenyl ringReceptor A-6.5PHE250, TRP3101

Table 2: Comparative Docking of Lead Derivative PPM-02 Against Different Receptor Subtypes

Compound IDTarget ReceptorDocking Score (kcal/mol)Predicted AffinityKey Interacting Residues
PPM-02Receptor A-7.5HighTYR88, SER150, PHE250, TRP310
PPM-02Receptor B-5.2LowILE90, VAL252
PPM-02Receptor C-6.1ModerateHIS85, PHE240, ALA300

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Synthetic Chemistry

(4-Propylphenyl)methanamine serves as a crucial intermediate in the synthesis of more elaborate organic compounds. Its primary amine group and the substituted aromatic ring provide reactive sites for a variety of chemical transformations, making it a versatile tool for synthetic chemists.

Construction of Complex Aromatic and Heterocyclic Scaffolds

The structure of this compound lends itself to the construction of complex aromatic and heterocyclic frameworks, which are central to many functional molecules. The amine group can participate in reactions to form new rings, while the aromatic ring can be further functionalized.

Nitrogen-containing heterocyclic compounds are particularly significant in medicinal chemistry due to their prevalence in biologically active molecules. mdpi.comresearchgate.netmdpi.com The synthesis of these scaffolds often relies on the availability of versatile building blocks like this compound. For instance, it can be a precursor in the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with diverse pharmacological activities. mdpi.com The general strategy involves the condensation of a substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, and this compound can be chemically transformed into such a diamine.

Furthermore, the principles of advanced organic chemistry allow for the strategic use of such intermediates in multi-step syntheses to create intricate molecular architectures. dokumen.pub The presence of the propyl group can influence the stereochemistry and electronic properties of the resulting heterocyclic systems, a factor that is often exploited in the design of targeted molecules.

Synthesis of Nitrogen-Containing Building Blocks

This compound is itself a valuable nitrogen-containing building block and can be used to synthesize other, more complex building blocks for organic and medicinal chemistry. nasu-periodicals.org.ua These building blocks are then used in the assembly of larger, more complex molecules with specific functions.

The primary amine functionality allows for its conversion into a wide array of other functional groups. For example, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in condensation reactions to form imines. These transformations are fundamental in the construction of diverse molecular libraries for screening in drug discovery and materials science. The propyl group can modulate the lipophilicity and solubility of these building blocks, which are critical parameters for their application.

Contributions to Medicinal Chemistry Research

The application of this compound extends significantly into the realm of medicinal chemistry, where it serves as a precursor for compounds with potential therapeutic value. The field of medicinal chemistry is dedicated to the design and synthesis of new drugs, a process that heavily relies on the availability of diverse and adaptable chemical starting materials.

Precursor in the Synthesis of Pharmacologically Relevant Compounds

This compound is a valuable precursor for the synthesis of a wide range of pharmacologically relevant compounds. Its structure can be found within the core of various molecules being investigated for their biological activity. The development of new therapeutic agents is a primary goal of synthetic medicinal chemistry, and the use of versatile precursors is crucial for this endeavor.

For example, derivatives of benzylamine (B48309) are known to interact with various biological targets. The specific substitution pattern of this compound, with its para-propyl group, can influence the binding affinity and selectivity of the final compound for its target protein. Research in medicinal chemistry often involves the systematic modification of a lead compound to optimize its pharmacological profile, and starting from a readily available precursor like this compound can significantly streamline this process.

Development of Novel Synthetic Routes to Potential Drug Candidates

The availability of this compound facilitates the development of novel and efficient synthetic routes to potential drug candidates. nih.gov Medicinal chemists are constantly seeking to expand their synthetic toolbox to access new chemical space and create innovative molecular architectures. nih.gov

The development of new synthetic methodologies is a key aspect of advancing drug discovery. Having access to versatile building blocks allows for the exploration of new reaction pathways and the creation of diverse compound libraries for high-throughput screening. The unique properties of this compound can be leveraged in the design of these new synthetic strategies.

Applications in Agrochemical and Industrial Chemical Synthesis

Beyond pharmaceuticals, this compound and similar primary amines find applications in the synthesis of agrochemicals and other industrial chemicals. cymitquimica.com The agrochemical industry, much like the pharmaceutical industry, relies on the design and synthesis of new active ingredients to improve crop protection and yield. nih.gov

The structural motifs present in this compound can be incorporated into new pesticide and herbicide candidates. The propyl group can enhance the lipophilicity of the molecule, which can improve its uptake and translocation within the target organism.

In the broader industrial chemical sector, primary amines are used as intermediates in the production of a variety of materials, including polymers and specialty chemicals. cymitquimica.com The specific properties imparted by the 4-propylphenyl group can be advantageous in tailoring the characteristics of these materials for specific applications.

Emerging Research Avenues and Future Directions

Development of Green and Sustainable Synthetic Methodologies

The future of chemical manufacturing for compounds like (4-Propylphenyl)methanamine is intrinsically linked to the principles of green and sustainable chemistry. Research is moving away from traditional synthetic routes that may involve harsh reagents, significant waste generation, and high energy consumption. The focus is now on developing cleaner, more efficient, and economically viable processes.

Key strategies in this domain include the adoption of biocatalysis, which uses enzymes or microbial cells to perform reactions with high selectivity under mild conditions, and the implementation of continuous flow chemistry. Flow processes offer superior control over reaction parameters, leading to reduced waste and enhanced safety. Another critical area is the selection of environmentally benign solvents, with a push to replace hazardous organic solvents with alternatives like water or supercritical fluids.

For this compound, a conventional synthesis might involve the reductive amination of 4-propylbenzaldehyde (B1360211). A greener approach would seek to replace stoichiometric reducing agents with catalytic methods, minimize the use of protecting groups, and select catalysts that operate under lower temperatures and pressures. Methodologies like microwave-assisted synthesis, which can dramatically shorten reaction times and improve yields, are also being explored for related heterocyclic compounds. wjarr.com The sustainability of these new processes can be quantitatively assessed using metrics like Atom Economy and E-factor, which measure the efficiency of atom utilization and the amount of waste produced, respectively. mdpi.com

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for this compound

FeatureTraditional Approach (e.g., Stoichiometric Reduction)Green/Sustainable Approach (Hypothetical)Green Chemistry Principle Addressed
Reducing Agent Stoichiometric (e.g., NaBH₄)Catalytic Hydrogenation (H₂)Catalysis, Atom Economy
Solvent Volatile Organic Solvents (e.g., Methanol, THF)Water, Supercritical CO₂, or recyclable ionic liquidsSafer Solvents & Auxiliaries
Process Type Batch ProcessingContinuous Flow ProcessingReal-time Analysis, Inherent Safety
Energy Input Potentially high heating/cooling requirementsOptimized energy use via flow or microwave techDesign for Energy Efficiency wjarr.com
Waste Generation Higher E-Factor (more waste per kg of product)Lower E-Factor (less waste)Pollution Prevention mdpi.com

Design of Novel Functionalized Derivatives with Tailored Reactivity

This compound serves as a valuable scaffold for the design of new functionalized molecules with specific, tailored properties. The primary amine group and the aromatic ring are key sites for chemical modification, allowing for the creation of a diverse library of derivatives.

One major area of research is the synthesis of Schiff bases. For example, the reaction of this compound with substituted aldehydes can produce imines, which have applications in materials science and as intermediates. The synthesis of (E)-4-(((4-propylphenyl)imino)methyl)phenol is a documented example, with its structure confirmed by various spectroscopic methods. researchgate.net Such derivatives are being investigated for properties including corrosion inhibition. researchgate.net

Furthermore, the core structure is being incorporated into more complex molecules with potential therapeutic applications. A recent patent discloses a series of novel heterocyclyl-phenyl-methylamine derivatives designed as potential agents for the prevention or treatment of multiple sclerosis. google.com In these designs, the (4-propylphenyl) moiety is a possible substitution pattern, highlighting its importance in tuning the biological activity of the final compound. google.com Research into related structures, such as 1,3,4-oxadiazole (B1194373) derivatives, has shown that the nature of the alkylphenyl substituent (e.g., ethylphenyl) can significantly influence potency against biological targets. wjarr.com

Table 2: Examples of Functionalized Derivatives Based on the this compound Scaffold

Derivative ClassExample Structure/ModificationSynthetic PrecursorsPotential Application/Tailored PropertySource
Schiff Bases (E)-4-(((4-propylphenyl)imino)methyl)phenolThis compound, 4-hydroxybenzaldehydeCorrosion Inhibition, Chemical Intermediate researchgate.net
Heterocycles Heterocyclyl-phenyl-methylamine derivativesThis compound scaffold, various heterocyclesTherapeutic Agent (e.g., for Multiple Sclerosis) google.com
Pyrroles 1-methyl-3-(4-propylphenyl)-1H-pyrrole-2-carbonitrile4-Propylphenyl-containing starting materialsBuilding block for complex organic molecules rsc.org

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by dramatically accelerating the design-synthesis-test cycle. researchgate.net These computational tools can analyze vast datasets to predict molecular properties, propose novel structures, and even devise complete synthetic pathways. researchgate.netfrontiersin.org

For a compound like this compound, AI can be applied in several ways. Generative models, which combine deep learning with reinforcement learning, can design novel derivatives de novo. nih.gov An AI could be tasked with generating molecules that retain the core this compound scaffold but are optimized for a specific property, such as binding affinity to a protein target or improved solubility. nih.govnih.gov These models learn the underlying rules of chemical structure and stability, proposing molecules that are not only theoretically effective but also synthetically plausible. arxiv.org

Beyond designing new molecules, ML is being used to predict the optimal conditions for chemical synthesis. By mining existing chemical literature, an AI can identify patterns and correlations between reactants, catalysts, solvents, and reaction outcomes. nih.gov This approach could be used to predict a high-yield, sustainable synthetic route to this compound or its derivatives, minimizing the need for extensive empirical experimentation. nih.gov

Table 3: Potential Applications of AI/ML in this compound Research

AI/ML TechniqueApplication to this compoundDesired Outcome
Generative Adversarial Networks (GANs) De novo design of functionalized derivatives.Novel molecules with optimized therapeutic or material properties. nih.gov
Reinforcement Learning (RL) Navigating chemical space to find synthesizable active analogues.Generation of molecules with high target scores and known synthetic routes. arxiv.org
Natural Language Processing (NLP) Automated data mining of scientific literature for synthesis data.Creation of a database to train predictive synthesis models. nih.gov
Predictive Modeling QSAR (Quantitative Structure-Activity Relationship) analysis.Prediction of the biological activity or physical properties of new derivatives. frontiersin.org

Advanced In-Situ Monitoring of Reaction Kinetics and Mechanisms

A deep understanding of reaction kinetics and mechanisms is crucial for process optimization, scale-up, and ensuring product quality. Advanced in-situ monitoring techniques, which analyze a chemical reaction in real-time as it occurs, provide a wealth of data that is often missed by traditional offline analysis. d-nb.info

Spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of this research. mt.comresearchgate.net By inserting a probe directly into the reaction vessel, techniques like ReactIR can track the concentration changes of all key species—reactants, intermediates, and products—simultaneously. mt.com For the synthesis of this compound via the reduction of 4-propylbenzonitrile (B1626096), in-situ FTIR could monitor the disappearance of the nitrile peak (C≡N) and the appearance of the amine N-H bands, providing a complete kinetic profile of the reaction. mt.com

Similarly, specialized in-situ NMR devices now allow for the monitoring of even heterogeneous solid-liquid reactions, which were previously challenging to analyze in real-time. d-nb.info These techniques provide detailed information on reaction rates, help identify transient intermediates, and elucidate the reaction mechanism. d-nb.inforesearchgate.net This data is invaluable for optimizing reaction conditions, improving yield, and minimizing the formation of by-products.

Table 4: In-Situ Monitoring for the Synthesis of this compound

Monitoring TechniqueParameter MeasuredInformation GainedPotential for Optimization
In-Situ FTIR (e.g., ReactIR) Changes in vibrational band intensity (e.g., C=O, C=N, N-H) over time. mt.comReaction initiation, conversion rate, endpoint detection, intermediate buildup. mt.comCatalyst loading, temperature profile, reaction time.
In-Situ NMR Changes in chemical shifts and signal integrals over time. d-nb.infoSpeciation, quantification of all soluble species, mechanistic insights. researchgate.netReagent stoichiometry, understanding side-reactions.
Raman Spectroscopy Changes in molecular vibrations, complementary to FTIR.Monitoring of reactions in aqueous media, analysis of crystalline forms. mt.comControl of polymorphism, process safety.
Process Analytical Technology (PAT) Real-time analysis of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs). mt.comComprehensive process understanding, ensuring batch-to-batch consistency.Development of robust and repeatable manufacturing processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.